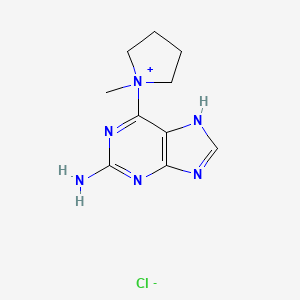

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Vue d'ensemble

Description

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.722. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemical Applications

- Photochemistry in Aqueous Solutions : The compound's photochemistry has been explored in aqueous solutions, demonstrating its potential in light-induced transformations, relevant for understanding chemical reactions in various conditions (Skalski, Steer, & Verrall, 1991).

Synthetic Chemistry and Oligonucleotide Synthesis

- Formation of Fluorescent Salts in Oligonucleotide Synthesis : The compound is involved in the formation of fluorescent salts during the synthesis of oligonucleotides, highlighting its role in generating new families of ionic side-products (Adamiak, Biała, & Skalski, 1985).

Nucleoside Analog Synthesis

- Synthesis of Nucleoside Analogs : The compound is utilized in synthesizing nucleoside analogs, demonstrating its utility in creating biologically significant molecules (Nowak, Skalski, Gdaniec, & Milecki, 2009).

Chiral Separation Techniques

- Chiral Capillary Electrophoresis : Its derivatives have been used as chiral selectors in capillary electrophoresis, an essential method for separating chiral compounds in analytical chemistry (Xiao et al., 2010).

Neuropharmacology

- Influence on Learning and Memory : Derivatives of this compound have been shown to significantly influence learning and memorizing processes in experimental animals, suggesting its potential impact on the central cholinergic system (Krichevskii et al., 2007).

Anticancer Research

- Synthesis of Anticancer Agents : The compound has been used in synthesizing novel agents with potential anticancer properties, demonstrating its relevance in medicinal chemistry and drug development (Redda et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G1 phase to S phase. This can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Like many other small molecules, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action include cell cycle arrest and potentially apoptosis. This can lead to a decrease in the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cell types it is acting upon .

Propriétés

IUPAC Name |

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEKOSLZZLUSLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661782 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680622-68-8 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

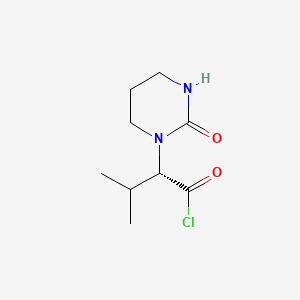

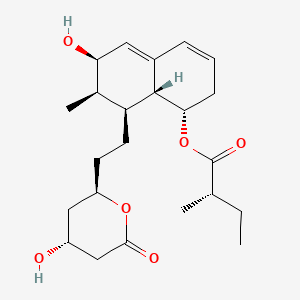

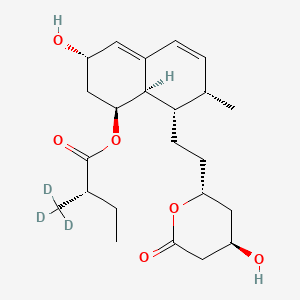

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)